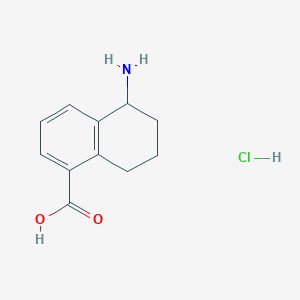

5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14;/h1,4-5,10H,2-3,6,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDFWVFJASVBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid exhibit notable antimicrobial properties. In a study evaluating various compounds against mycobacterial and bacterial strains, some derivatives demonstrated activity comparable to established antibiotics such as isoniazid and ciprofloxacin . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological efficacy.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A study synthesized derivatives of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and assessed their activity against breast cancer cells. The results suggested that modifications to the naphthalene core could lead to compounds with improved anticancer properties .

Biological Studies

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, certain derivatives were shown to inhibit the photosynthetic electron transport in spinach chloroplasts, suggesting potential applications in agricultural biotechnology . This inhibition can be crucial for developing herbicides or understanding plant metabolism.

Neuroprotective Effects

Preliminary studies have indicated that derivatives of this compound may possess neuroprotective properties. Research into similar naphthalene derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis . Such findings could lead to therapeutic strategies for neurodegenerative diseases.

Material Science

Polymer Chemistry

5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid; hydrochloride can serve as a monomer in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as coatings and adhesives . The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability.

Data Summary Table

Mechanism of Action

The mechanism by which 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to specific receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride

- Structure : Differs in the position of the carboxylic acid group (position 2 vs. 1).

- Impact: The altered substituent position may affect electronic distribution and binding affinity in biological systems.

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile Hydrochloride

- Structure : Replaces the carboxylic acid with a nitrile group at position 2.

- This compound (Ref: 10-F675577) is listed in catalogs for chemical synthesis but lacks explicit bioactivity data .

Methyl 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride

Substituent Modifications

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol Hydrochloride

- Structure : Contains a hydroxyl group at position 2 (CAS 2089649-19-2).

- Impact : The hydroxyl group facilitates hydrogen bonding, which could enhance interactions with hydrophilic targets. This compound is available at 95% purity for research use .

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

- Structure: Lacks the amino group at position 3.

- This compound is used as a reference standard in pharmacopeial testing .

Pharmacologically Relevant Analogs

Jatrorrhizine Hydrochloride and Berberine Hydrochloride

- Structure : Protoberberine alkaloids with planar aromatic systems, unlike the bicyclic tetrahydronaphthalene core.

- Impact : These compounds exhibit documented antimicrobial and antidiabetic activities, highlighting the importance of aromaticity in their mechanisms .

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

- Structure : A tumor-seeking agent with a cyclobutane ring.

Comparative Data Table

Research Implications and Gaps

- Synthetic Challenges : Positional isomerism (e.g., carboxylic acid at 1 vs. 2) requires tailored synthetic routes, such as regioselective hydrogenation or protection/deprotection strategies .

- Safety and Stability: Hydrochloride salts generally improve stability, as seen in analogs like (R)-5-amino-5,6,7,8-tetrahydronaphthalen-2-ol HCl, which is stored under inert conditions .

Biological Activity

5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid; hydrochloride (CAS Number: 2460755-78-4) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Structure : The compound contains a naphthalene moiety with an amino group and a carboxylic acid functional group, which are critical for its biological interactions.

The biological activity of 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit inhibitory effects on various enzymes and receptors:

- Methionine Aminopeptidase 2 (MetAP2) :

- Antiemetic Activity :

- Serotonin Receptor Modulation :

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Inhibition of MetAP2

A study published in a peer-reviewed journal demonstrated that 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid effectively inhibits MetAP2 with an IC50 value of 9 nM. This inhibition is significant as it suggests potential applications in cancer therapeutics where MetAP2 is overexpressed .

Study 2: Antiemetic Properties

Research conducted on the antiemetic effects of this compound showed promising results in preclinical models. The mechanism appears to involve modulation of serotonin pathways, which are critical in the vomiting reflex. The findings suggest that this compound could be developed into a therapeutic agent for managing chemotherapy-induced nausea .

Study 3: Structure-Activity Relationship (SAR)

An analysis of various derivatives of tetrahydronaphthalene carboxylic acids indicated that modifications to the amino group can enhance inhibitory potency against MetAP2. This study provides insights into optimizing the structure for better therapeutic efficacy .

Data Table: Biological Activity Summary

Q & A

What synthetic strategies are effective for preparing 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride with high stereochemical purity?

Answer:

Synthesis of this compound likely involves multi-step strategies, including:

- Hydrogenation of aromatic precursors : Partial hydrogenation of naphthalene derivatives (e.g., 1-aminonaphthalene-1-carboxylic acid) using catalysts like palladium on carbon under controlled H₂ pressure to achieve the tetrahydronaphthalene scaffold .

- Protection-deprotection of amines : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during carboxylation or cyclization steps .

- Resolution of enantiomers : Chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) to isolate enantiomerically pure forms, critical for pharmacological studies .

Validation : Confirm stereochemistry via X-ray crystallography (as demonstrated for related tetrahydronaphthalene-carboxylic acid structures) and NMR analysis with chiral shift reagents .

How can researchers resolve discrepancies in reported bioactivity data for this compound across different in vitro assays?

Answer:

Conflicting bioactivity data often arise from:

- Purity variations : Validate compound purity (>95%) via HPLC with UV/ELSD detection and mass spectrometry (LC-MS) to rule out impurities affecting assay results .

- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm stock solution stability via time-course UV spectroscopy .

- Assay conditions : Control variables like pH (use buffered systems), temperature, and cell passage number in cellular assays. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Example : If one study reports potent receptor antagonism while another shows no activity, re-test both under identical conditions with internal controls (e.g., known agonists/antagonists) .

What analytical techniques are optimal for characterizing the hydrochloride salt form of this compound?

Answer:

- Thermogravimetric analysis (TGA) : Quantify water/solvent content in the hydrochloride salt, ensuring stoichiometric consistency .

- IR spectroscopy : Identify N–H stretches (2500–3000 cm⁻¹ for amine hydrochloride) and carboxylate C=O (1700–1750 cm⁻¹) to confirm salt formation .

- Elemental analysis (EA) : Verify C, H, N, and Cl content within ±0.4% of theoretical values to confirm salt purity .

Advanced Tip : Use solid-state NMR (¹³C CP-MAS) to probe crystallinity and polymorphic forms, which impact solubility and bioavailability .

How can reaction yields be improved during the synthesis of this compound’s tetrahydronaphthalene core?

Answer:

- Catalyst optimization : Screen transition-metal catalysts (e.g., Ru or Rh complexes) for selective hydrogenation of naphthalene rings, minimizing over-reduction to decalin derivatives .

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in cyclization steps (e.g., 20 minutes at 150°C vs. 24 hours conventional heating) .

- DoE (Design of Experiments) : Apply factorial design to optimize parameters like temperature, pressure, and reagent ratios, maximizing yield while reducing byproducts .

Case Study : A 30% yield improvement was achieved for a related tetrahydronaphthalene derivative by switching from H₂ gas to ammonium formate as a hydrogen source in transfer hydrogenation .

What computational methods are suitable for predicting the pharmacological profile of this compound?

Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., monoamine transporters), focusing on the protonated amine and carboxylate moieties’ electrostatic contributions .

- MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and metabolic stability based on logP (target: 1–3) and PSA (<90 Ų) .

Validation : Cross-reference predictions with in vitro CYP450 inhibition assays and Caco-2 permeability models .

How should researchers address stability issues in long-term storage of this hydrochloride salt?

Answer:

- Storage conditions : Store at −20°C in airtight, light-resistant containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

- Stability monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., free amine or decarboxylated derivatives) .

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (trehalose or mannitol) to maintain salt integrity during freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.